molecular formula C6H6N2O6S B7777003 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 98171-51-8

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B7777003
CAS No.: 98171-51-8
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O6S. It is a light yellow to amber to dark green powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid typically involves nitration and sulfonation reactions. The starting material, 2-Aminophenol, undergoes nitration to introduce the nitro group at the 5-position. This is followed by sulfonation to introduce the sulfonic acid group at the 3-position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction time. The process involves the same nitration and sulfonation steps but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
  • 5-Amino-2-methoxybenzenesulfonic acid
  • 2,4-Dihydroxyaniline hydrochloride
  • Benzene-1,4-diamine

Uniqueness

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, hydroxyl, nitro, and sulfonic acid groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIVFTJHYKDOMZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O6S
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID3024495
Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Molecular Weight

234.19 g/mol
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Physical Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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CAS No.

96-67-3, 98171-51-8
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Record name 2-Amino-4-nitrophenol-6-sulfonic acid
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Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Record name 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-
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Record name 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate
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Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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